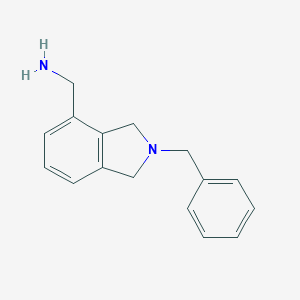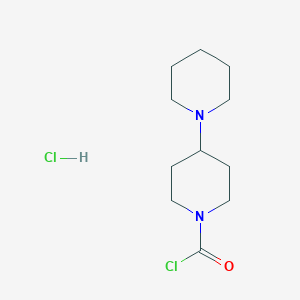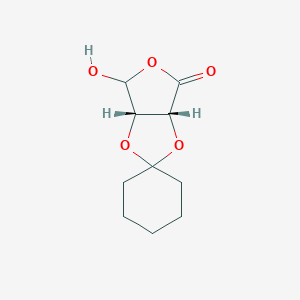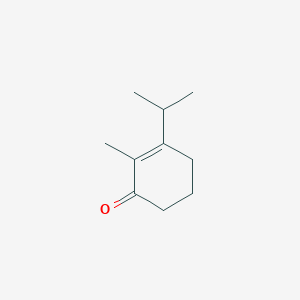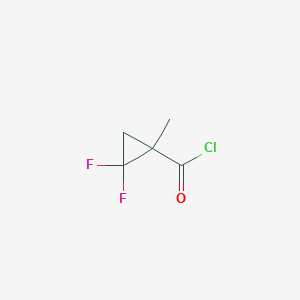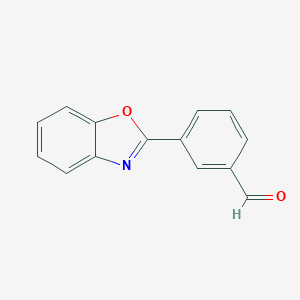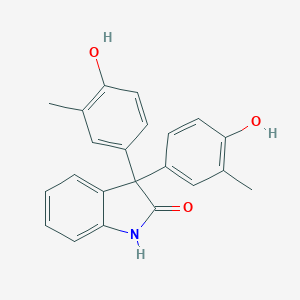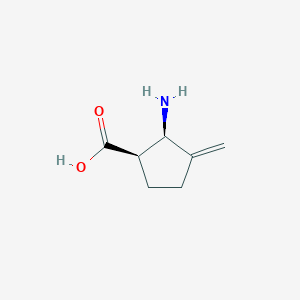
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid that has been widely used in scientific research. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism Of Action
ACPC acts as a partial agonist of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. ACPC has also been shown to modulate GABA receptors by enhancing the activity of the receptor.
Biochemical And Physiological Effects
ACPC has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. ACPC has also been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, ACPC has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Advantages And Limitations For Lab Experiments
ACPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its mechanism of action is well understood. However, ACPC also has some limitations. It has a relatively low potency compared to other NMDA receptor agonists, which may limit its usefulness in some experiments. Additionally, its effects on GABA receptors are not well understood, which may limit its usefulness in studies of these receptors.
Future Directions
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its effects on GABA receptors and its potential as an anxiolytic and antidepressant agent. Finally, there is potential for the development of new compounds based on ACPC that may have improved potency and selectivity for specific receptors.
Synthesis Methods
ACPC can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-methylcyclopentanone with nitromethane to form 2-nitro-3-methylcyclopentanone. This intermediate is then reduced with sodium borohydride to yield 2-amino-3-methylcyclopentanone. Finally, this compound is treated with diethyl oxalate to form ACPC.
Scientific Research Applications
ACPC has been used in various scientific research studies due to its unique properties. It has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. ACPC has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, ACPC has been used in studies of GABA receptors, which are involved in the regulation of anxiety, depression, and sleep.
properties
CAS RN |
156292-95-4 |
|---|---|
Product Name |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-3-5(6(4)8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
MHIUKOLUZJMKNW-RITPCOANSA-N |
Isomeric SMILES |
C=C1CC[C@H]([C@H]1N)C(=O)O |
SMILES |
C=C1CCC(C1N)C(=O)O |
Canonical SMILES |
C=C1CCC(C1N)C(=O)O |
synonyms |
Cyclopentanecarboxylic acid, 2-amino-3-methylene-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



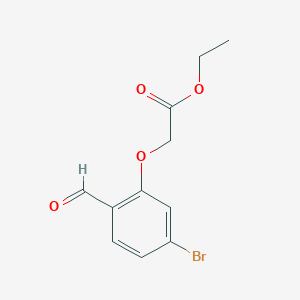
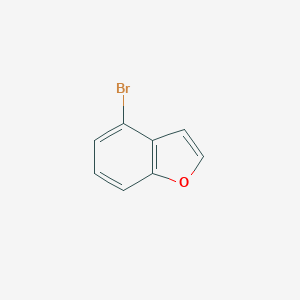
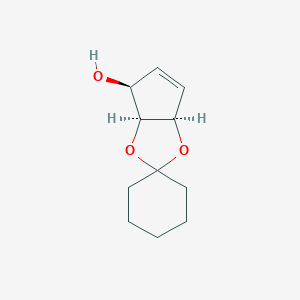
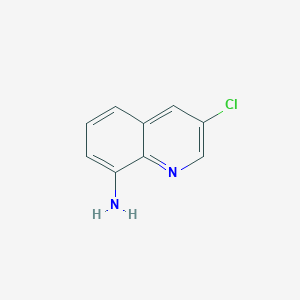
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
